molecular formula C12H12BF3N2O2 B11843426 (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B11843426
M. Wt: 284.04 g/mol
InChI Key: RCEFEFCLQLSVOR-UHFFFAOYSA-N
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Description

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and a pyrrole ring. The presence of the boronic acid functional group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from commercially available precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Pyrrole Ring Formation: The pyrrole ring is formed through cyclization reactions involving appropriate starting materials.

    Boronic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The compound’s unique structure allows it to participate in specific molecular interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylpyridin-3-yl)boronic acid
  • (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-chloropyridin-3-yl)boronic acid
  • (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-fluoropyridin-3-yl)boronic acid

Uniqueness

Compared to similar compounds, (6-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity. The trifluoromethyl group also enhances the compound’s stability and lipophilicity, making it a valuable reagent in various applications.

Properties

Molecular Formula

C12H12BF3N2O2

Molecular Weight

284.04 g/mol

IUPAC Name

[6-(2,5-dimethylpyrrol-1-yl)-4-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C12H12BF3N2O2/c1-7-3-4-8(2)18(7)11-5-9(12(14,15)16)10(6-17-11)13(19)20/h3-6,19-20H,1-2H3

InChI Key

RCEFEFCLQLSVOR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1C(F)(F)F)N2C(=CC=C2C)C)(O)O

Origin of Product

United States

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